![molecular formula C15H33NO3Si B14136098 (Triethylsilyl)methyl [2-(diethylamino)ethoxy]acetate CAS No. 89207-12-5](/img/structure/B14136098.png)
(Triethylsilyl)methyl [2-(diethylamino)ethoxy]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Triethylsilyl)methyl [2-(diethylamino)ethoxy]acetate is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a triethylsilyl group, a diethylamino group, and an ethoxyacetate moiety. The combination of these functional groups imparts distinct chemical properties to the compound, making it valuable for various applications in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Triethylsilyl)methyl [2-(diethylamino)ethoxy]acetate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of triethylsilyl chloride with a suitable alcohol to form the triethylsilyl ether. This intermediate is then reacted with a diethylaminoethanol derivative under controlled conditions to yield the final product. The reaction conditions often involve the use of anhydrous solvents, inert atmosphere, and specific temperature ranges to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated reactors, precise control of reaction parameters, and advanced purification techniques are common in industrial settings to produce the compound on a commercial scale.
Análisis De Reacciones Químicas
Types of Reactions
(Triethylsilyl)methyl [2-(diethylamino)ethoxy]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
(Triethylsilyl)methyl [2-(diethylamino)ethoxy]acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (Triethylsilyl)methyl [2-(diethylamino)ethoxy]acetate involves its interaction with specific molecular targets and pathways. The triethylsilyl group can enhance the compound’s stability and lipophilicity, facilitating its interaction with lipid membranes and proteins. The diethylamino group may contribute to the compound’s basicity and ability to form hydrogen bonds, influencing its binding to biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- (Triethylsilyl)methyl [2-(dimethylamino)ethoxy]acetate
- (Triethylsilyl)methyl [2-(diisopropylamino)ethoxy]acetate
- (Triethylsilyl)methyl [2-(dipropylamino)ethoxy]acetate
Uniqueness
(Triethylsilyl)methyl [2-(diethylamino)ethoxy]acetate is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different solubility, stability, and biological activity profiles, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
89207-12-5 |
|---|---|
Fórmula molecular |
C15H33NO3Si |
Peso molecular |
303.51 g/mol |
Nombre IUPAC |
triethylsilylmethyl 2-[2-(diethylamino)ethoxy]acetate |
InChI |
InChI=1S/C15H33NO3Si/c1-6-16(7-2)11-12-18-13-15(17)19-14-20(8-3,9-4)10-5/h6-14H2,1-5H3 |
Clave InChI |
DYXKRFXHILUBFE-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCOCC(=O)OC[Si](CC)(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


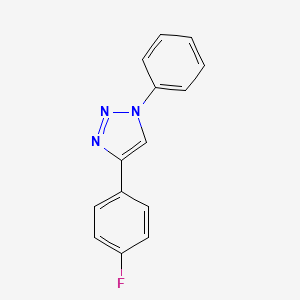
![5-Isopropoxy-1,3-dimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B14136027.png)
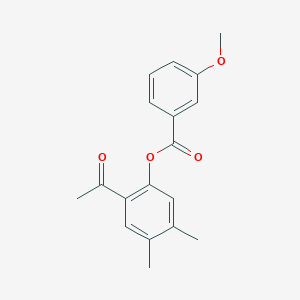
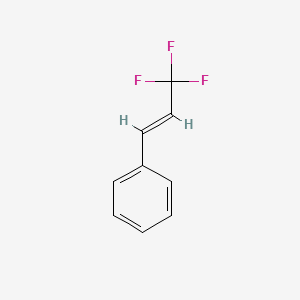
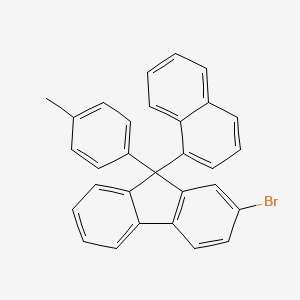
![[(2R,3R,4R,5R)-5-(4-acetamido-2-oxopyrimidin-1-yl)-4-acetyloxy-2-(hydroxymethyl)oxolan-3-yl] acetate](/img/structure/B14136062.png)

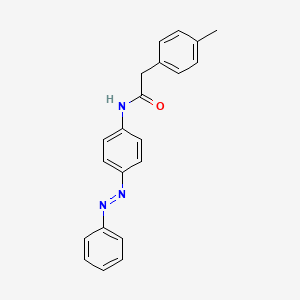
![10-[2,3-Bis(4-phenoxazin-10-ylphenyl)quinoxalin-6-yl]phenoxazine](/img/structure/B14136083.png)
![2-(3-methoxyphenyl)-N-(propan-2-yl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole-8-carboxamide](/img/structure/B14136089.png)
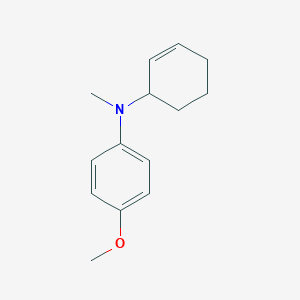
![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-4-phenylbutan-1-one](/img/structure/B14136105.png)

![(1R)-2-(benzylamino)-1-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethanol](/img/structure/B14136115.png)
